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Introduction
In solid-phase oligonucleotide synthesis, the coupling of 5'-O-DMT-protected nucleoside

phosphoramidites to the free 5'-hydroxyl group of the growing oligonucleotide chain is a critical

step. While coupling efficiencies are typically high (often exceeding 99%), a small percentage

of the 5'-hydroxyl groups may remain unreacted.[1][2] Failure to block these unreacted sites

leads to the formation of (n-1) shortmers and other deletion sequences, which are difficult to

purify from the full-length oligonucleotide and can compromise the efficacy of the final product

in research and therapeutic applications.[3][4] The capping step is therefore essential to

permanently block these unreacted hydroxyl groups by acetylation, preventing them from

participating in subsequent coupling cycles.[1][5] This document provides detailed protocols for

the standard acetic anhydride capping procedure and an alternative method using UniCap™

Phosphoramidite, along with a quantitative comparison of their efficiencies.

Principle of Capping
The primary objective of the capping step is to acetylate the unreacted 5'-hydroxyl groups on

the solid support-bound oligonucleotide. This is typically achieved using a two-component

capping solution: Cap A, containing acetic anhydride, and Cap B, containing a catalyst such as

N-methylimidazole (NMI or MeIm) or 4-dimethylaminopyridine (DMAP) in a suitable solvent.[5]

[6] The catalyst activates the acetic anhydride, facilitating the rapid and efficient acetylation of
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the free hydroxyl groups. The resulting acetylated ends are unreactive in subsequent coupling

steps.[5]

An alternative approach involves using a phosphoramidite-based capping reagent, such as

UniCap™ Phosphoramidite, which utilizes the same coupling chemistry as the monomer

addition to cap the unreacted sites.[3][6]

Quantitative Comparison of Capping Reagents
The efficiency of the capping step is crucial for minimizing deletion impurities. The choice of

capping reagents and their concentrations can significantly impact this efficiency. Below is a

summary of the capping efficiencies of different reagents.

Capping Reagent Activator/Catalyst
Capping Efficiency
(%)

Reference

Acetic Anhydride

10% N-

Methylimidazole

(MeIm)

90 [6]

Acetic Anhydride

16% N-

Methylimidazole

(MeIm)

97 [6]

Acetic Anhydride

6.5% 4-

Dimethylaminopyridin

e (DMAP)

>99 [3]

UniCap™

Phosphoramidite

Standard

phosphoramidite

activator

~99 [6]

Note: While DMAP shows very high capping efficiency, it has been reported to potentially

cause a side reaction leading to a fluorescent adduct.[3][6] Therefore, N-methylimidazole is

more commonly used.
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Standard Capping Protocol using Acetic Anhydride
This protocol describes the standard procedure for capping unreacted 5'-hydroxyl groups using

acetic anhydride and N-methylimidazole.

Materials:

Cap A Solution: A solution of acetic anhydride in a suitable solvent (e.g., Tetrahydrofuran

(THF) or Acetonitrile (ACN)). Common formulations include:

THF/Acetic Anhydride (9:1 v/v)

THF/Pyridine/Acetic Anhydride (8:1:1 v/v/v)

20% or 25% Acetic Anhydride in Acetonitrile[7][8]

Cap B Solution: A solution of a catalyst in a suitable solvent. Common formulations include:

10% or 16% N-Methylimidazole (MeIm) in THF[6][8]

Anhydrous Acetonitrile (ACN) for washing.

Solid support with the growing oligonucleotide chain.

Automated DNA/RNA synthesizer or manual synthesis apparatus.

Procedure:

Post-Coupling Wash: Following the phosphoramidite coupling step, wash the solid support

thoroughly with anhydrous acetonitrile to remove any unreacted phosphoramidite and

activator.

Capping Reaction: Deliver the Cap A and Cap B solutions simultaneously to the synthesis

column or reaction vessel. The two solutions are typically mixed immediately before or during

delivery to the support.

Incubation: Allow the capping reaction to proceed for the time specified by the synthesizer

protocol, typically ranging from 30 seconds to a few minutes.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.empbiotech.com/en/Oligo-Reagents/Solvents-and-Reagents/Capping-Solutions/
https://www.glenresearch.com/products/ancillary-reagents-for-oligonucleotide-synthesis/capping-reagents.html
https://www.glenresearch.com/reports/gr17-13
https://www.glenresearch.com/products/ancillary-reagents-for-oligonucleotide-synthesis/capping-reagents.html
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Post-Capping Wash: Wash the solid support thoroughly with anhydrous acetonitrile to

remove excess capping reagents and byproducts.

Proceed to Oxidation: Continue with the oxidation step of the synthesis cycle.

Alternative Capping Protocol using UniCap™
Phosphoramidite
This protocol provides a method for capping using UniCap™ Phosphoramidite, an alternative

to acetic anhydride.[9]

Materials:

UniCap™ Phosphoramidite Solution: Dilute UniCap™ Phosphoramidite to the standard

phosphoramidite concentration (e.g., 0.1 M) in anhydrous acetonitrile.

Activator Solution: Standard phosphoramidite activator solution (e.g., 0.25 M DCI in

anhydrous acetonitrile).

Anhydrous Acetonitrile (ACN) for washing.

Solid support with the growing oligonucleotide chain.

Automated DNA/RNA synthesizer.

Procedure:

Synthesizer Setup: Place the prepared UniCap™ Phosphoramidite solution on an available

phosphoramidite port on the synthesizer (e.g., position 5).[6][9]

Cycle Modification: Modify the synthesis cycle to include a second coupling step after the

standard base coupling. This second coupling step will deliver the UniCap™

Phosphoramidite and activator to the synthesis column.[6][9] The standard capping steps

with acetic anhydride should be omitted from the cycle.[6]

Post-Coupling Wash: After the standard base coupling, perform a wash step with anhydrous

acetonitrile.
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UniCap™ Capping: Deliver the UniCap™ Phosphoramidite and activator solution to the

synthesis column and allow the coupling reaction to proceed for the standard coupling time.

Post-Capping Wash: Wash the solid support thoroughly with anhydrous acetonitrile.

Proceed to Oxidation: Continue with the oxidation step of the synthesis cycle.
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Caption: Experimental workflow for the capping step.
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Caption: Chemical reaction for standard capping.
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Troubleshooting Incomplete Capping
Incomplete capping can lead to a significant increase in deletion mutations.[3] Here are some

common causes and troubleshooting tips:

Reagent Quality: Ensure that all reagents, especially the capping solutions and acetonitrile,

are anhydrous.[10] Water can hydrolyze the capping reagents and reduce their

effectiveness.

Reagent Delivery: Check the delivery lines and volumes on the synthesizer to ensure that

the correct amounts of Cap A and Cap B are being delivered to the column. In some cases,

increasing the delivery volume or time of the capping mix can improve efficiency.[3]

Catalyst Concentration: The concentration of the catalyst in Cap B is critical. As shown in the

data table, higher concentrations of N-methylimidazole lead to better capping efficiency.[3][6]

Reagent Stability: Capping solutions can degrade over time. It is recommended to use fresh

reagents for optimal performance.

Conclusion
The capping step is a critical process in solid-phase oligonucleotide synthesis that directly

impacts the purity of the final product. While the standard acetic anhydride-based protocol is

widely used and effective, optimizing catalyst concentration is key to achieving high efficiency.

The UniCap™ Phosphoramidite method offers a highly efficient alternative that integrates

seamlessly into the standard coupling cycle. Careful attention to reagent quality, delivery, and

protocol optimization will ensure the effective blocking of unreacted sites and the synthesis of

high-quality oligonucleotides for research and therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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